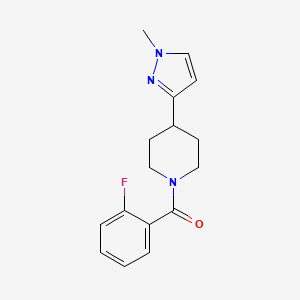

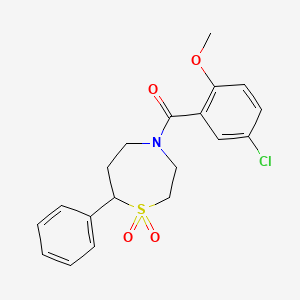

![molecular formula C17H17IN2O3S B6424763 methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618080-10-7](/img/structure/B6424763.png)

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a chemical compound with the linear formula C17H17IN2O3S . It has a molecular weight of 456.305 and is identified by the CAS Number: 618080-10-7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Aplicaciones Científicas De Investigación

Anticancer Activity

Indole derivatives, including our compound of interest, have gained prominence due to their potential as anticancer agents. Researchers have explored their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action involve inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .

Neuroprotective and Anti-Neuroinflammatory Properties

Triazole-pyrimidine derivatives, such as our compound, have been investigated for their neuroprotective and anti-neuroinflammatory effects. These properties make them promising candidates for treating neurodegenerative diseases. In vitro studies have demonstrated their potential in safeguarding neurons and reducing neuroinflammation .

Catalytic Applications

The protodeboronation of pinacol boronic esters, a catalytic process, has been applied to related compounds. While not directly focused on our compound, this research highlights the versatility of pyrimidine-based structures in synthetic chemistry. Such reactions contribute to the synthesis of complex molecules, including natural products and alkaloids .

Anti-Proliferative Activity

Certain indole derivatives exhibit excellent anti-proliferative activity against various human cancer cell lines. For instance, spiro [indoline-3,2’-[1,3,4]thiadiazol]-one and spiro [indoline-3,3’-[1,2,4]triazolidin]-one have demonstrated potent effects against gastric carcinoma cells, breast adenocarcinoma cells, nasopharyngeal carcinoma cells, and oral carcinoma cells .

Plant Hormone Analogues

Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants. While not directly related to our compound, understanding the biological potential of indole derivatives sheds light on their diverse applications, including plant growth regulation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

Thiazolo[3,2-a]pyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . This interaction can lead to various changes in the target, potentially contributing to the compound’s observed biological activities.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives are known to have a high synthetic potential and can be readily modified by the introduction of new binding sites . This allows for the optimization of the interaction between the ligand and the biological target, potentially affecting various biochemical pathways.

Result of Action

Given the high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have similar effects.

Propiedades

IUPAC Name |

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAESPTGSOMKBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)

![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)

![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)

![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)

![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)